

# Navigating the Multifaceted Identity of PH11: A Technical Guide

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## Compound of Interest

Compound Name: PH11

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[City, State] – December 12, 2025 – In the complex landscape of biomedical research, the designation "**PH11**" presents a notable case of ambiguity, referring to at least three distinct biologically significant molecules. This technical guide serves to disambiguate the term for researchers, scientists, and drug development professionals, providing a detailed overview of the molecular characteristics, signaling pathways, and experimental methodologies associated with each "**PH11**."

The term "**PH11**" is most prominently associated with PHF11 (PHD Finger Protein 11), a critical regulator in the DNA damage response and immune signaling. It also refers to a promising small molecule inhibitor of Focal Adhesion Kinase (FAK) with therapeutic potential in oncology. A third, distinct entity is PHO11, a repressible acid phosphatase found in *Saccharomyces cerevisiae*. This guide will delve into the core technical details of each, offering clarity and a foundational resource for further investigation.

## Disambiguation of "PH11"

To immediately address the potential for confusion, the following table summarizes the primary entities referred to as "**PH11**" in scientific literature.

Term	Full Name/Description	Primary Function	Molecular Identity
PHF11	PHD Finger Protein 11	DNA damage response, transcriptional regulation, immune response	Human Protein
FAK Inhibitor PH11	Small Molecule Inhibitor	Inhibition of Focal Adhesion Kinase (FAK), induction of apoptosis	Chemical Compound
PHO11	Repressible Acid Phosphatase 11	Phosphate metabolism	Yeast Protein

## In-Depth Analysis of PHF11 (PHD Finger Protein 11)

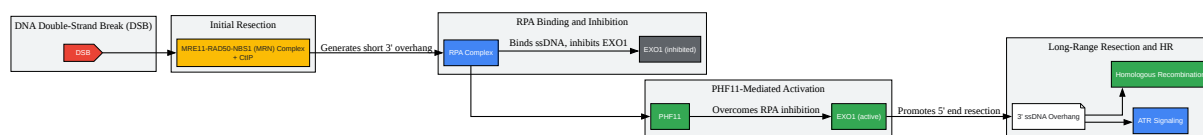
PHD Finger Protein 11 (PHF11) is a human protein implicated in crucial cellular processes, including the DNA damage response (DDR) and the regulation of immune responses. Its role in maintaining genomic integrity and modulating cytokine expression makes it a protein of significant interest.

### Quantitative Data for PHF11

Parameter	Value	Source
Aliases	BCAP, IGER, NY-REN-34, BRCA1 C-Terminus-Associated Protein	GeneCards[1]
Molecular Weight	~37.5 kDa (experimentally observed)	ResearchGate[2]
Function	Positive regulator of Th1-type cytokine gene expression, promotes DSB resection in DNA repair	UniProt[3], PubMed[4]

## PHF11 Signaling Pathway in DNA Double-Strand Break Repair

PHF11 plays a key role in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR). It functions by promoting the resection of the 5' end of the DNA break, a critical step for activating the ATR signaling pathway. PHF11 interacts with the ssDNA-binding protein RPA and stimulates the exonuclease activity of EXO1, overcoming RPA's inhibitory effect.<sup>[4][5]</sup> This allows for the generation of a 3' single-stranded DNA overhang, which is essential for subsequent steps in HR.



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PHF11's role in DNA double-strand break repair.

## Experimental Protocols for PHF11 Analysis

The functional characterization of PHF11 has been achieved through a variety of experimental approaches:

- **Microarray Analysis:** Used to determine the expression profile of PHF11 across different immune cell subsets, revealing higher expression in T(H)1 cells compared to T(H)2 cells.<sup>[6]</sup>
- **siRNA-induced Knockdown:** Small interfering RNA has been employed to reduce the expression of PHF11 in primary CD4<sup>+</sup> T cells and Jurkat T cells to study its impact on cytokine expression.<sup>[6]</sup>

- **Overexpression Studies:** Plasmids containing the PHF11 gene have been transfected into cells to study the effects of increased PHF11 levels on cellular processes.
- **Luciferase Reporter Assays:** These assays have been used to determine the transcriptional activity of PHF11 by fusing promoter regions of target genes (like IL-2 and IFN- $\gamma$ ) to a luciferase reporter gene.[6]
- **Electrophoretic Mobility Shift Assays (EMSA):** This technique has been utilized to investigate the in vitro DNA-binding properties of PHF11.[6]
- **Streptavidin-biotin Pull-down Assay:** This method was used to demonstrate the increased DNA binding of NF- $\kappa$ B in the presence of overexpressed PHF11 in Jurkat T-cells.[2]
- **Cellular Fractionation and Western Blotting:** These techniques have been used to determine the subcellular localization of PHF11, showing its presence in both the nucleus and cytoplasm.[2]

## In-Depth Analysis of FAK Inhibitor PH11

The small molecule designated **PH11** is a novel inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is often overexpressed in cancer and plays a key role in cell survival, proliferation, and migration.

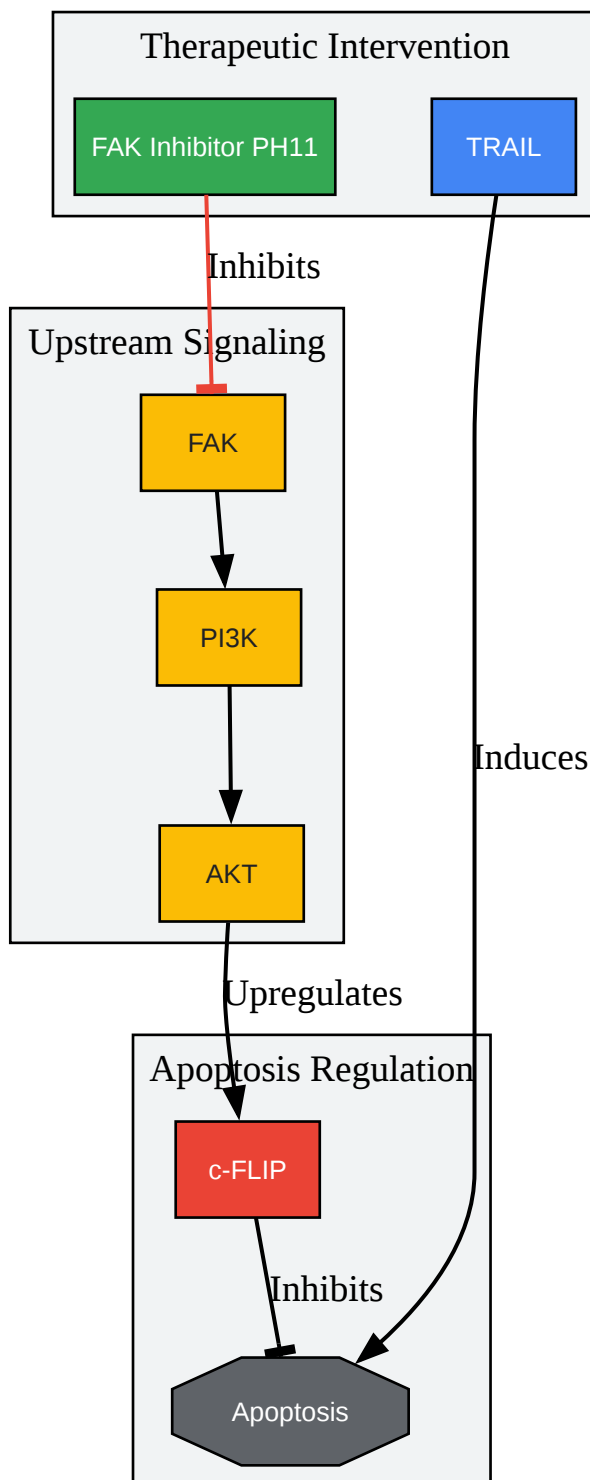
### Quantitative Data for FAK Inhibitor PH11

Parameter	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>22</sub> N <sub>6</sub> O	MedchemExpress.com[7]
Molecular Weight	450.45 g/mol	MedchemExpress.com[7]
Function	Focal Adhesion Kinase (FAK) inhibitor, induces apoptosis	MedchemExpress.com[7]

## FAK Inhibitor PH11 Signaling Pathway

The FAK inhibitor **PH11** has been shown to induce apoptosis in cancer cells, particularly in combination with TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand). Its mechanism of action involves the inhibition of the FAK/PI3K/AKT signaling pathway. This

inhibition leads to the downregulation of c-FLIP, a key anti-apoptotic protein. By reducing c-FLIP levels, **PH11** restores the sensitivity of cancer cells to TRAIL-induced apoptosis.[7]



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Mechanism of action for FAK inhibitor **PH11**.

## Experimental Protocols for FAK Inhibitor PH11 Analysis

The development and characterization of FAK inhibitors like **PH11** typically involve a range of experimental techniques:

- **Synthesis and Characterization:** Chemical synthesis of the compound followed by structural verification using methods like NMR and mass spectrometry.
- **Kinase Assays:** In vitro assays to determine the inhibitory activity of the compound against the FAK enzyme, often measuring the IC50 value.
- **Cell Viability Assays:** To assess the cytotoxic effects of the inhibitor on cancer cell lines.
- **Western Blotting:** To analyze the phosphorylation status of FAK and downstream signaling proteins like AKT, and to measure the expression levels of proteins like c-FLIP.
- **Apoptosis Assays:** Techniques such as Annexin V staining or caspase activity assays to quantify the induction of apoptosis in cells treated with the inhibitor.
- **Cell Migration and Invasion Assays:** To evaluate the effect of the FAK inhibitor on the metastatic potential of cancer cells.
- **Xenograft Models:** In vivo studies using animal models to assess the anti-tumor efficacy of the inhibitor.

## In-Depth Analysis of PHO11 (*S. cerevisiae*)

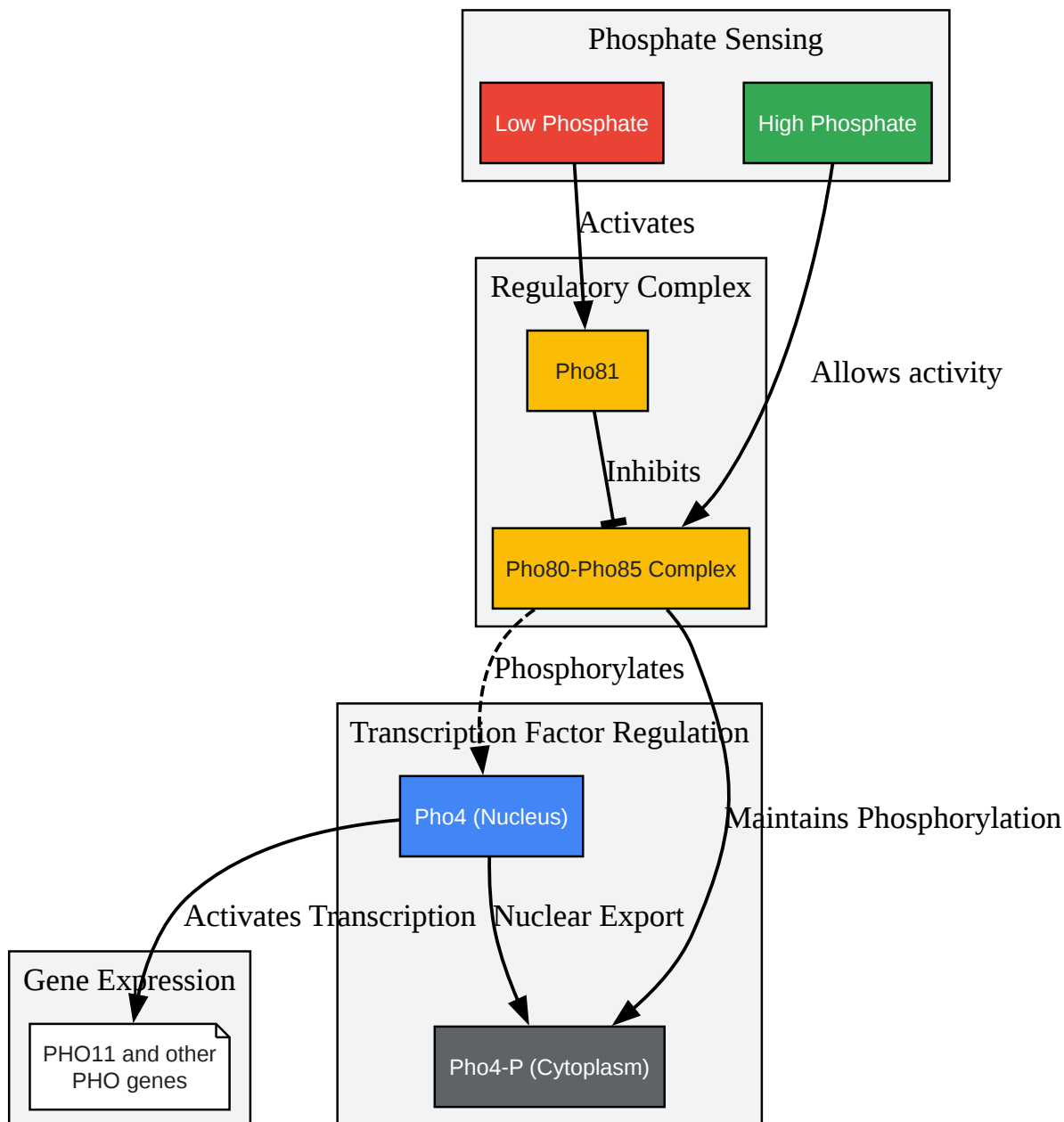
PHO11 is a gene in the budding yeast *Saccharomyces cerevisiae* that encodes a repressible acid phosphatase. This enzyme is involved in the acquisition of phosphate from the environment, particularly under conditions of phosphate starvation.

## Quantitative Data for PHO11

Parameter	Value	Source
Organism	Saccharomyces cerevisiae	SGD[8]
Function	Repressible acid phosphatase, phosphate metabolism	SGD[8]
Protein Length	467 amino acids	SGD[8]
Molecular Weight	52741.1 Da (calculated)	SGD[8]

## PHO Signaling Pathway in Yeast

The expression of PHO11 is regulated by the PHO signaling pathway, which is activated in response to low environmental phosphate levels. Under low phosphate conditions, the cyclin-dependent kinase inhibitor Pho81 inhibits the Pho80-Pho85 cyclin-CDK complex. This allows the transcription factor Pho4 to remain unphosphorylated and translocate to the nucleus, where it activates the transcription of phosphate-responsive genes, including PHO11.



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The PHO signaling pathway in *S. cerevisiae*.

## Experimental Protocols for PHO11 Analysis

The study of PHO11 and the PHO pathway in yeast often involves the following experimental methods:



- Yeast Genetics: Creation of gene knockouts (e.g., *pho11Δ*) and other mutations to study the phenotypic effects.
- Acid Phosphatase Assays: Biochemical assays to measure the enzymatic activity of Pho11p.
- Gene Expression Analysis: Techniques such as Northern blotting or quantitative PCR (qPCR) to measure the transcript levels of PHO11 under different phosphate conditions.
- Protein Localization Studies: Fusing fluorescent proteins (like GFP) to Pho11p to visualize its subcellular localization.
- Phosphoproteomics: Mass spectrometry-based methods to study the phosphorylation status of proteins in the PHO pathway, such as Pho4.

This guide provides a comprehensive overview of the molecules designated "**PH11**," offering clarity for researchers in their respective fields. By understanding the distinct nature of each "**PH11**," the scientific community can better navigate the existing literature and advance future research.

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